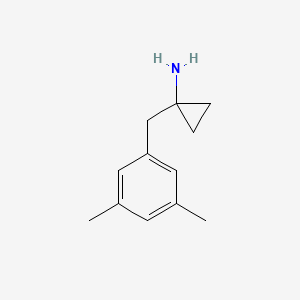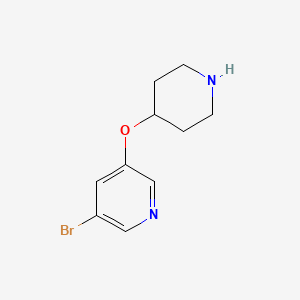
3-Bromo-5-(piperidin-4-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol This compound features a pyridine ring substituted with a bromine atom at the 3-position and a piperidin-4-yloxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with piperidine under appropriate conditions. The hydroxyl group of 3-bromo-5-hydroxypyridine is substituted by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromo-5-(piperidin-4-yloxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as ethanol or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
3-Bromo-5-(piperidin-4-yloxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-(piperidin-4-yloxy)pyridine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may play a role in binding to biological receptors, while the bromine atom and pyridine ring contribute to the compound’s overall reactivity and stability. Further research is needed to fully understand the molecular interactions and pathways involved .
類似化合物との比較
Similar Compounds
3-Bromo-4-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 4-position.
3-Bromo-2-(piperidin-4-yloxy)pyridine: Similar structure but with the piperidin-4-yloxy group at the 2-position.
Uniqueness
3-Bromo-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The position of the piperidin-4-yloxy group can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
3-bromo-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |
InChIキー |
QJWQZLUAJRPGEC-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


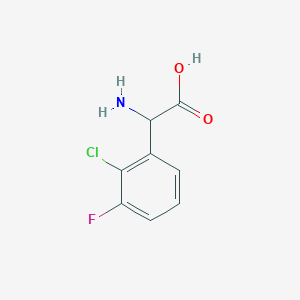
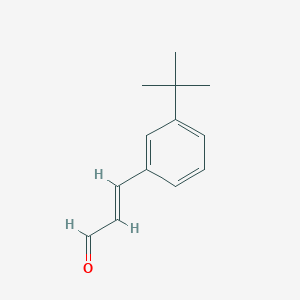
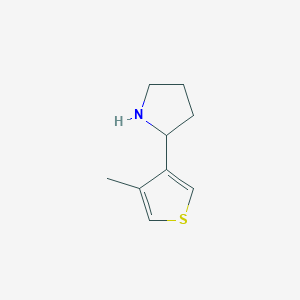
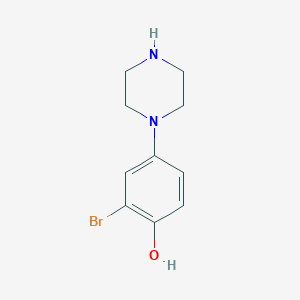

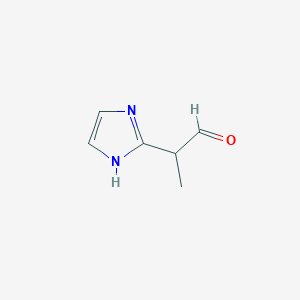
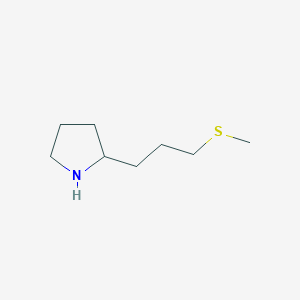

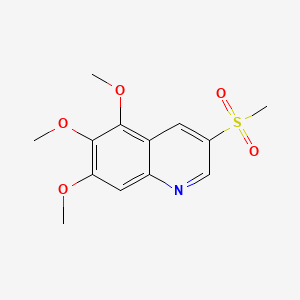
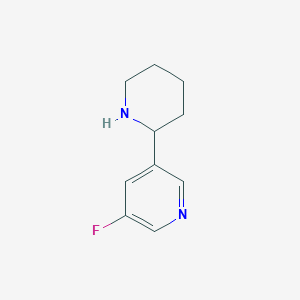
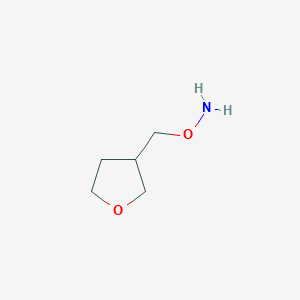
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

